Zabofloxacin hydrochloride

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

特性

IUPAC Name |

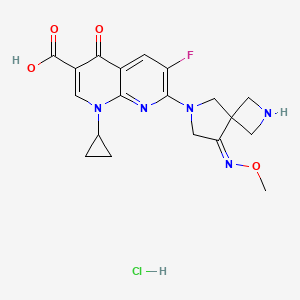

1-cyclopropyl-6-fluoro-7-[(8E)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20FN5O4.ClH/c1-29-23-14-6-24(9-19(14)7-21-8-19)17-13(20)4-11-15(26)12(18(27)28)5-25(10-2-3-10)16(11)22-17;/h4-5,10,21H,2-3,6-9H2,1H3,(H,27,28);1H/b23-14-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFPBSRFVNPCZMK-BJMORVNCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C1CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C\1/CN(CC12CNC2)C3=C(C=C4C(=O)C(=CN(C4=N3)C5CC5)C(=O)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21ClFN5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Structure and Synthesis of Zabofloxacin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin is a potent, broad-spectrum fluoroquinolone antibiotic belonging to the fluoronaphthyridone class. It exhibits strong bactericidal activity by targeting both DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. This dual-targeting mechanism contributes to its efficacy against a wide range of Gram-positive and Gram-negative pathogens, including resistant strains. Zabofloxacin hydrochloride is the hydrochloride salt form of the active pharmaceutical ingredient. This guide provides a detailed overview of its chemical structure and a comprehensive examination of its synthesis.

Chemical Structure

The chemical structure of this compound is {1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[1][2]oct-6-yl]-4-oxo-1,4-dihydro[3][4]naphthyridine-3-carboxylic acid hydrochloride}.[3][5] The molecule consists of a fluorinated naphthyridone core, which is characteristic of the fluoroquinolone class of antibiotics. This core is substituted with a cyclopropyl (B3062369) group at the N-1 position, a carboxylic acid at the C-3 position, and a unique spirocyclic diamine moiety at the C-7 position.

Key Structural Features:

-

Fluoronaphthyridone Core: The bicyclic ring system is essential for its antibacterial activity, enabling interaction with the bacterial DNA gyrase and topoisomerase IV enzymes.

-

Cyclopropyl Group at N-1: This substituent is common in modern fluoroquinolones and is known to enhance potency against Gram-negative bacteria.

-

Fluorine Atom at C-6: The fluorine atom significantly increases the antibacterial activity and cell penetration of the molecule.

-

8-(methoxyimino)-2,6-diazaspiro[1][2]octane Side Chain at C-7: This novel and complex side chain plays a crucial role in the enhanced activity of Zabofloxacin against Gram-positive bacteria and its favorable pharmacokinetic profile. The methoxyimino group is a key feature of this substituent.

Chemical and Physical Properties

| Property | Value |

| Chemical Formula | C₁₉H₂₁ClFN₅O₄ |

| Molecular Weight | 453.86 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | 219680-11-2 (Zabofloxacin) |

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the preparation of two key intermediates: the fluoronaphthyridone core and the spirocyclic diamine side chain, followed by their coupling and subsequent salt formation.

Synthesis of the Fluoronaphthyridone Core

The core of Zabofloxacin, 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, is a common intermediate in the synthesis of several fluoroquinolone antibiotics. Its synthesis generally follows established procedures for this class of compounds.

Figure 1: General workflow for the synthesis of the fluoronaphthyridone core.

Synthesis of the Spirocyclic Diamine Side Chain

The synthesis of the unique side chain, 8-(methoxyimino)-2,6-diazaspiro[1][2]octane, is a critical and more complex part of the overall synthesis. While specific, detailed public-domain protocols are scarce, the general approach involves the construction of the diazaspiro[1][2]octane ring system followed by the introduction of the methoxyimino group.

Figure 2: General workflow for the synthesis of the spirocyclic diamine side chain.

Coupling and Final Synthesis Steps

The final steps of the synthesis involve the coupling of the fluoronaphthyridone core with the spirocyclic diamine side chain, followed by the formation of the hydrochloride salt.

A plausible experimental protocol for the coupling of the two key intermediates is outlined below. This is a representative procedure based on common methods for fluoroquinolone synthesis.

-

Reaction Setup: In a clean, dry reaction vessel, dissolve 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid (1.0 equivalent) in a suitable aprotic polar solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF).

-

Addition of Base: Add a non-nucleophilic organic base, such as triethylamine (B128534) or diisopropylethylamine (1.2-1.5 equivalents), to the reaction mixture.

-

Addition of Side Chain: Add 8-(methoxyimino)-2,6-diazaspiro[1][2]octane (1.1-1.3 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80°C and 120°C. Monitor the progress of the reaction by a suitable chromatographic technique (e.g., TLC or HPLC). The reaction is typically complete within 4-12 hours.

-

Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into water or a slightly acidic aqueous solution to precipitate the crude product.

-

Purification: Collect the precipitate by filtration, wash with water, and then with a suitable organic solvent (e.g., ethanol (B145695) or acetonitrile). The crude product can be further purified by recrystallization or column chromatography to yield pure Zabofloxacin base.

-

Dissolution: Suspend the purified Zabofloxacin base in a suitable organic solvent, such as ethanol or isopropanol.

-

Acidification: Add a solution of hydrochloric acid (typically in ethanol or as a concentrated aqueous solution) dropwise to the suspension with stirring.

-

Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. Continue stirring for a period to ensure complete precipitation.

-

Purification and Drying: Collect the precipitate by filtration, wash with the solvent used for the reaction, and dry under vacuum to obtain this compound as a crystalline solid.

Quantitative Data

The following table summarizes typical, though not definitively published, quantitative data for the synthesis of this compound. These values are based on general knowledge of similar chemical transformations.

| Step | Reaction | Key Reagents | Typical Yield | Typical Purity (by HPLC) |

| 1 | Synthesis of Fluoronaphthyridone Core | - | 70-85% | >98% |

| 2 | Synthesis of Spirocyclic Diamine Side Chain | - | 40-60% (multi-step) | >97% |

| 3 | Coupling Reaction | 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, 8-(methoxyimino)-2,6-diazaspiro[1][2]octane, Triethylamine | 75-90% | >99% |

| 4 | Salt Formation | Zabofloxacin base, Hydrochloric acid | >95% | >99.5% |

Signaling Pathways and Mechanism of Action

Zabofloxacin, like other fluoroquinolones, exerts its antibacterial effect by inhibiting bacterial DNA synthesis. This is achieved by targeting two essential type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.

Figure 3: Simplified signaling pathway of Zabofloxacin's mechanism of action.

Conclusion

This compound is a structurally complex and highly effective fluoroquinolone antibiotic. Its synthesis is a challenging process that requires careful control of reaction conditions to achieve high purity and yield. The unique spirocyclic diamine side chain is a key determinant of its enhanced antibacterial spectrum and potency. Further research into optimizing the synthetic route and exploring the structure-activity relationships of this class of compounds will continue to be an important area of investigation in the development of new antibacterial agents.

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. BRPI0810192B1 - 1-Cyclopropyl-6-fluoro-7- (8-methoxyimino-2,6-diaza-spiro [3,4] oct-6-yl) -4-oxo-1,4-dihydro [1, 8] naphthyridine-3-carboxylic, method for preparing same and antimicrobial pharmaceutical composition comprising the same. - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. US6946120B2 - Pharmaceutical composition - Google Patents [patents.google.com]

- 5. PubChemLite - 1-cyclopropyl-6-fluoro-7-[(8z)-8-methoxyimino-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid (C19H20FN5O4) [pubchemlite.lcsb.uni.lu]

The Pharmacokinetic Profile of Zabofloxacin Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin (B1245413) (DW-224a) is a broad-spectrum fluoroquinolone (fluoronaphthyridone) antibiotic that exhibits potent activity against both Gram-positive and Gram-negative bacteria by targeting DNA gyrase and topoisomerase IV enzymes.[1][2] It has been developed in two salt forms: zabofloxacin hydrochloride (DW-224a) and zabofloxacin aspartate (DW-224aa).[1] This technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing experimental workflows. Zabofloxacin was first approved in South Korea for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease.[1][2]

Physicochemical Properties

Zabofloxacin is chemically described as {1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[3][4]oct-6-yl]-4oxo-1,4-dihydro[1][5]naphthyridine-3-carboxylic acid hydrochloride}.[1][2]

| Property | Value |

| Molecular Formula | C19H20FN5O4[6] |

| Molar Mass | 401.392 g/mol |

| Hydrogen Bond Acceptors | 5[7] |

| Hydrogen Bond Donors | 2[7] |

| Rotatable Bonds | 4[7] |

| Topological Polar Surface Area | 109.05 Ų[7] |

| XLogP | 3.28[7] |

Pharmacokinetics in Humans

Clinical studies in healthy male volunteers have demonstrated that Zabofloxacin is well-tolerated.[1][8] A phase one clinical trial was conducted to compare the pharmacokinetic profiles of this compound and zabofloxacin aspartate.[1][8]

Single-Dose Oral Administration

A randomized, open-label, single-dose, two-way crossover study was performed with healthy Korean male volunteers to assess the bioequivalence between a 400 mg capsule of this compound (containing 366.7 mg of zabofloxacin) and a 488 mg tablet of zabofloxacin aspartate (containing 366.5 mg of zabofloxacin).[3][8] Twenty-nine subjects completed the study.[3][8]

Table 1: Pharmacokinetic Parameters of this compound vs. Zabofloxacin Aspartate in Healthy Male Volunteers (Single Oral Dose) [3][8]

| Parameter | This compound (366.7 mg) | Zabofloxacin Aspartate (366.5 mg) |

| Cmax (ng/mL) | 1889.7 ± 493.4 | 2005.0 ± 341.3 |

| AUClast (ng·h/mL) | 11,110 ± 2005.0 | 11,719 ± 2507.5 |

| AUCinf (ng·h/mL) | 11,287 ± 2012.6 | 11,913 ± 2544.8 |

| Tmax (h) | 0.5 - 4 (range)[1] | 0.8 - 3 (range)[1] |

| t1/2 (h) | 8 ± 1[1] | 8 ± 1[1] |

Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax; t1/2: Elimination half-life. Data are presented as mean ± standard deviation or range.

The geometric mean ratios (90% confidence intervals) for Cmax, AUClast, and AUCinf were 1.08 (1.00–1.17), 1.05 (1.00–1.10), and 1.05 (1.00–1.10), respectively, falling within the bioequivalence acceptance range.[3][8]

Pharmacokinetics in Animals (Rats)

A study in rats investigated the pharmacokinetics of zabofloxacin following intravenous and oral administration at a dose of 20 mg/kg.[9][10][11]

Table 2: Pharmacokinetic Parameters of Zabofloxacin in Rats (20 mg/kg dose) [9][10][11]

| Parameter | Intravenous Administration | Oral Administration |

| Bioavailability (%) | - | 27.7 |

| Biliary Excretion (%) | - | ~8 |

| Urinary Excretion (%) | - | ~8 |

Experimental Protocols

Human Pharmacokinetic Study (Bioequivalence)

Study Design: A randomized, open-label, single-dose, two-way crossover study was conducted.[3][8]

Subjects: Healthy Korean male volunteers were enrolled.[3][8] Inclusion criteria included being a healthy adult between 19 and 65 years old with a body mass index (BMI) between 17.5 and 30.5 kg/m ² and weighing more than 55kg.[12]

Drug Administration: Subjects received a single oral dose of either a 400 mg this compound capsule or a 488 mg zabofloxacin aspartate tablet.[3][8]

Sample Collection: Plasma samples were collected at predetermined time points.

Bioanalytical Method: Plasma concentrations of zabofloxacin were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[3][8]

Rat Pharmacokinetic Study

Study Design: The study involved both intravenous and oral administration of zabofloxacin to rats.[9][10][11]

Subjects: Male Sprague-Dawley rats were used.

Drug Administration: Zabofloxacin was administered at a dose of 20 mg/kg.[9][10][11]

Sample Collection: Plasma, bile, and urine samples were collected over time.[9][10][11]

Bioanalytical Method: Zabofloxacin concentrations in plasma, bile, and urine were determined by a validated high-performance liquid chromatography (HPLC) method with fluorescence detection.[9][10][11] Enrofloxacin was used as an internal standard.[10][11]

-

Sample Preparation:

-

Chromatography: A C18 reversed-phase column was used.[10][11]

-

Quantification: The limit of quantification (LOQ) was 50 ng/mL for plasma and 0.5 µg/mL for bile and urine samples.[9][10][11]

Visualizations

Caption: Workflow of the human bioequivalence study of Zabofloxacin formulations.

Caption: Workflow of the preclinical pharmacokinetic study of Zabofloxacin in rats.

Conclusion

This compound is readily absorbed orally, with pharmacokinetic parameters comparable to its aspartate salt, demonstrating bioequivalence in healthy human subjects. The elimination half-life of approximately 8 hours in humans suggests the potential for once-daily dosing. Preclinical data from rat studies indicate moderate oral bioavailability and excretion through both biliary and renal pathways. The detailed experimental protocols and established bioanalytical methods provide a solid foundation for further clinical development and therapeutic drug monitoring of this promising fluoroquinolone antibiotic.

References

- 1. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline [mdpi.com]

- 2. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of pharmacokinetics between new quinolone antibiotics: the this compound capsule and the zabofloxacin aspartate tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Zabofloxacin | C19H20FN5O4 | CID 54556623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. zabofloxacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Fluorescence Detection of Zabofloxacin, a Novel Fluoroquinolone Antibiotic, in Plasma, Bile, and Urine by HPLC: The First Oral and Intravenous Applications in a Pharmacokinetic Study in Rats | Journal of Pharmacy & Pharmaceutical Sciences [journals.library.ualberta.ca]

- 11. Fluorescence detection of Zabofloxacin, a novel fluoroquinolone antibiotic, in plasma, bile, and urine by HPLC: the first oral and intravenous applications in a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ClinicalTrials.gov [clinicaltrials.gov]

Zabofloxacin Hydrochloride: A Technical Guide to its Spectrum of Activity Against Gram-Positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin (B1245413), a novel fourth-generation fluoroquinolone, demonstrates potent bactericidal activity against a wide array of Gram-positive bacteria, including strains resistant to earlier-generation fluoroquinolones.[1][2] Its mechanism of action, targeting both DNA gyrase and topoisomerase IV, contributes to its enhanced efficacy and potentially lower propensity for resistance development.[1][3] This technical guide provides an in-depth overview of the in vitro activity of zabofloxacin hydrochloride against clinically relevant Gram-positive pathogens, supported by quantitative data, detailed experimental methodologies, and visual representations of its mechanism and experimental workflows.

Mechanism of Action

Zabofloxacin exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1]

-

Inhibition of DNA Gyrase: In many Gram-positive bacteria, DNA gyrase is the primary target. Zabofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of cleaved DNA strands. This leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.[1]

-

Inhibition of Topoisomerase IV: Topoisomerase IV is primarily involved in the decatenation (separation) of interlinked daughter DNA molecules following replication. By inhibiting this enzyme, zabofloxacin prevents the proper segregation of chromosomes into daughter cells, thereby halting cell division.[1]

The dual-targeting mechanism of zabofloxacin is a key feature that contributes to its potent activity, particularly against resistant strains.

In Vitro Spectrum of Activity

The following tables summarize the in vitro activity of this compound against a range of Gram-positive bacteria, as determined by the minimum inhibitory concentration (MIC). Data is presented as MIC50 (the concentration required to inhibit the growth of 50% of isolates) and MIC90 (the concentration required to inhibit the growth of 90% of isolates).

Table 1: Activity of Zabofloxacin against Staphylococcus Species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | - | - | 0.25 | - |

| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 116 | 0.25 | 2 | - |

| Staphylococcus aureus (Quinolone-Resistant - QRSA) | - | - | - | - |

| Coagulase-Negative Staphylococci | - | - | - | - |

Data for MSSA and QRSA are inferred from general statements of activity; specific comparative values were not available in the searched literature. Data for Coagulase-Negative Staphylococci is also inferred, with specific MIC values not available.

Table 2: Activity of Zabofloxacin against Streptococcus Species

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Streptococcus pneumoniae (Penicillin-Susceptible - PSSP) | - | - | 0.03 | - |

| Streptococcus pneumoniae (Penicillin-Resistant - PRSP) | - | - | 0.03 | - |

| Streptococcus pneumoniae (Quinolone-Susceptible - QSSP) | - | 0.015 | 0.03 | - |

| Streptococcus pneumoniae (Quinolone-Resistant - QRSP) | - | - | 1 | 0.025-0.125 |

| Streptococcus pyogenes | - | - | - | - |

Specific isolate numbers for PSSP and PRSP were not detailed in the provided search results but their potent activity was noted. Data for Streptococcus pyogenes is inferred from general statements of activity; specific MIC values were not available.[2]

Table 3: Activity of Zabofloxacin against Other Gram-Positive Bacteria

| Organism | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |

| Enterococcus faecalis | - | - | - | - |

Zabofloxacin has reported activity against Enterococcus faecalis, however, specific MIC50 and MIC90 values were not available in the provided search results.[2]

Experimental Protocols

The in vitro activity data presented in this guide is primarily derived from studies employing standardized antimicrobial susceptibility testing methods, as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination

The MIC of zabofloxacin is determined using the broth microdilution method, following the procedures detailed in CLSI document M07, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."[4][5][6]

Workflow for Broth Microdilution MIC Testing:

Key Steps in the Broth Microdilution Protocol:

-

Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar (B569324) medium. Colonies are then used to prepare a suspension in a suitable broth, and the turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well of the microtiter plate.

-

Inoculation: The prepared microtiter plates containing the serially diluted zabofloxacin are inoculated with the standardized bacterial suspension.

-

Incubation: The inoculated plates are incubated under appropriate atmospheric conditions (typically ambient air) at 35°C for 16-20 hours.

-

Interpretation of Results: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is recorded as the lowest concentration of zabofloxacin that completely inhibits visible growth of the organism.

Quality control is performed concurrently using reference bacterial strains with known MIC values to ensure the accuracy and reproducibility of the test.

Conclusion

This compound exhibits potent in vitro activity against a broad spectrum of clinically significant Gram-positive bacteria, including drug-resistant isolates of Staphylococcus aureus and Streptococcus pneumoniae. Its dual-targeting mechanism of action and favorable activity profile position it as a valuable agent in the management of infections caused by these pathogens. The standardized methodologies outlined by CLSI are crucial for the accurate determination of its in vitro efficacy and for guiding appropriate clinical use. Further research to establish a wider range of MIC data against other Gram-positive species will continue to refine our understanding of its clinical utility.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. testinglab.com [testinglab.com]

- 5. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 6. webstore.ansi.org [webstore.ansi.org]

In Vitro Antibacterial Activity of Zabofloxacin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin, a novel fluoroquinolone antibiotic, has demonstrated potent in vitro activity against a broad spectrum of bacterial pathogens.[1] This technical guide provides a comprehensive overview of the in vitro antibacterial profile of Zabofloxacin hydrochloride, with a focus on its activity against key Gram-positive and Gram-negative bacteria, including drug-resistant strains. Detailed experimental protocols for the determination of its antibacterial efficacy are provided, along with visualizations of its mechanism of action and experimental workflows. Zabofloxacin exerts its bactericidal effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[2][3]

Data Presentation: Minimum Inhibitory Concentrations (MICs)

The in vitro potency of this compound has been evaluated against a variety of clinically relevant bacteria. The following tables summarize the Minimum Inhibitory Concentration (MIC) values, including MIC₅₀ and MIC₉₀, which represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: In Vitro Activity of Zabofloxacin against Gram-Positive Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Streptococcus pneumoniae (Penicillin-Susceptible) | - | - | - | 0.03 | [4][5] |

| Streptococcus pneumoniae (Penicillin-Resistant) | - | - | - | 0.03 | [4][5] |

| Streptococcus pneumoniae (Quinolone-Susceptible) | - | - | - | 0.03 | [4] |

| Streptococcus pneumoniae (Quinolone-Resistant) | 22 | 0.06 - 2 | 1.0 | 1.0 | [4] |

| Staphylococcus aureus (Methicillin-Susceptible - MSSA) | - | - | - | - | |

| Staphylococcus aureus (Methicillin-Resistant - MRSA) | 116 | 0.03 - 4 | 0.25 | 2 | [6] |

| Enterococcus faecalis | - | - | - | - |

Data not available in the searched literature is denoted by "-".

Table 2: In Vitro Activity of Zabofloxacin against Gram-Negative Bacteria

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Haemophilus influenzae | - | - | - | - | [7] |

| Moraxella catarrhalis | - | - | - | - | [7] |

| Klebsiella pneumoniae | - | - | - | - | [7] |

| Escherichia coli | - | - | - | - |

Data not available in the searched literature is denoted by "-". Zabofloxacin has been noted to lack potency against major nosocomial Gram-negative pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii.[7]

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the in vitro antibacterial activity of Zabofloxacin. These protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination: Broth Microdilution Method

The broth microdilution method is a standardized technique used to determine the MIC of an antimicrobial agent against a specific bacterium.[8][9]

a. Preparation of this compound Stock Solution:

-

A stock solution of this compound is prepared by dissolving a known weight of the compound in a suitable solvent, typically sterile deionized water or a buffer, to achieve a high concentration (e.g., 1280 µg/mL).

b. Serial Dilution:

-

Two-fold serial dilutions of the Zabofloxacin stock solution are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

-

Each well receives 100 µL of CAMHB. 100 µL of the Zabofloxacin stock solution is added to the first well and mixed. 100 µL is then transferred to the second well, and this process is repeated across the plate to create a range of concentrations.

c. Inoculum Preparation:

-

The test bacterium is cultured on an appropriate agar (B569324) medium for 18-24 hours.

-

Several colonies are suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

d. Inoculation and Incubation:

-

Each well (except for the sterility control) is inoculated with 100 µL of the standardized bacterial suspension.

-

The microtiter plate is incubated at 35-37°C for 16-20 hours in ambient air.

e. Interpretation of Results:

-

The MIC is determined as the lowest concentration of Zabofloxacin that completely inhibits visible growth of the bacterium.[10]

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal activity of an antimicrobial agent over time.[11]

a. Bacterial Culture and Inoculum Preparation:

-

A standardized bacterial suspension is prepared in a suitable broth medium to a concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

b. Exposure to Zabofloxacin:

-

Zabofloxacin is added to the bacterial cultures at concentrations corresponding to multiples of the predetermined MIC (e.g., 1x, 2x, 4x, and 8x MIC). A growth control without the antibiotic is also included.

c. Sampling and Viable Cell Counts:

-

Aliquots are removed from each culture at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

-

Serial dilutions of these aliquots are plated onto appropriate agar plates.

-

The plates are incubated, and the number of colonies is counted to determine the viable bacterial count (CFU/mL) at each time point.

d. Data Analysis:

-

The change in log₁₀ CFU/mL over time is plotted for each Zabofloxacin concentration and the growth control. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.[11]

Post-Antibiotic Effect (PAE) Determination

The PAE refers to the suppression of bacterial growth that persists after a brief exposure to an antimicrobial agent.[12]

a. Antibiotic Exposure:

-

A logarithmic-phase bacterial culture is exposed to a specific concentration of Zabofloxacin (typically 5-10 times the MIC) for a defined period (e.g., 1-2 hours). A control culture is incubated without the antibiotic.

b. Antibiotic Removal:

-

The antibiotic is removed from the test culture by a rapid dilution (e.g., 1:1000) in pre-warmed, antibiotic-free broth. This reduces the Zabofloxacin concentration to well below its MIC.

c. Monitoring of Bacterial Regrowth:

-

Both the test and control cultures are incubated, and samples are taken at regular intervals to determine the viable bacterial count (CFU/mL) by plating serial dilutions.

d. Calculation of PAE:

-

The PAE is calculated using the formula: PAE = T - C, where:

-

T is the time required for the viable count in the antibiotic-exposed culture to increase by 1 log₁₀ from the count immediately after antibiotic removal.

-

C is the time required for the viable count in the unexposed control culture to increase by 1 log₁₀.[12]

-

Mandatory Visualizations

Mechanism of Action of Zabofloxacin

Zabofloxacin, like other fluoroquinolones, targets two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[2][3] By inhibiting these enzymes, it disrupts DNA replication and repair, leading to bacterial cell death.[2]

Caption: Mechanism of action of Zabofloxacin.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of Zabofloxacin using the broth microdilution method.

Caption: Workflow for MIC determination.

Logical Relationship: Time-Kill Assay Analysis

This diagram outlines the logical flow of a time-kill assay, from setting up the experiment to analyzing the results to determine the bactericidal activity of Zabofloxacin.

Caption: Logical flow of a time-kill assay.

References

- 1. EUCAST: EUCAST - Home [eucast.org]

- 2. ESCMID: EUCAST [escmid.org]

- 3. researchgate.net [researchgate.net]

- 4. Broth Microdilution | MI [microbiology.mlsascp.com]

- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 7. szu.gov.cz [szu.gov.cz]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. EUCAST: Guidance Documents [eucast.org]

- 11. toolify.ai [toolify.ai]

- 12. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

Zabofloxacin Hydrochloride: A Technical Overview of its Chemical Properties and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin (B1245413), a potent fourth-generation fluoroquinolone, represents a significant advancement in the fight against bacterial infections, particularly those caused by resistant Gram-positive pathogens.[1][2] Available as zabofloxacin hydrochloride (DW-224a), this fluoronaphthyridone antibiotic has demonstrated a broad spectrum of activity.[3] This technical guide provides a comprehensive overview of the chemical properties of this compound, its mechanism of action, and detailed experimental protocols relevant to its characterization.

Chemical and Physical Properties

This compound is the salt form of zabofloxacin, which generally offers enhanced water solubility and stability compared to the free base.[4] The fundamental chemical and physical characteristics are summarized below.

| Property | Value | Reference |

| CAS Number | 623574-00-5 | [5] |

| Chemical Name | 1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[6][7]oct-6-yl]-4-oxo-1,8-naphthyridine-3-carboxylic acid hydrochloride | [3] |

| Molecular Formula | C₁₉H₂₁ClFN₅O₄ | [5] |

| Molecular Weight | 437.86 g/mol | [8] |

| Melting Point | 155 °C | [9] |

| Solubility | Soluble in DMSO. The hydrochloride salt form is noted to have enhanced water solubility. Specific quantitative data is not readily available in public literature. | [4][10] |

| pKa | Specific pKa value(s) are not readily available in public literature. | |

| Appearance | White to off-white solid | [10] |

Note: Some properties listed, such as molecular weight and formula, are for the hydrochloride salt. The CAS number for the free base is 219680-11-2 and its molecular weight is 401.40 g/mol .[5]

Mechanism of Action

Zabofloxacin exerts its bactericidal effects by targeting and inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[11][12] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[3]

-

DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process vital for the initiation of DNA replication and transcription.

-

Topoisomerase IV: This enzyme is primarily responsible for decatenating interlinked daughter chromosomes following DNA replication, allowing for proper segregation into daughter cells.

By forming a stable complex with the enzyme-DNA intermediate, zabofloxacin blocks the re-ligation step of the topoisomerase action. This leads to double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[3] This dual-targeting mechanism contributes to its potent activity, including against strains resistant to other antibiotics.[3]

Experimental Protocols

While the specific internal validation reports for this compound's properties are proprietary, this section details standard methodologies for key experiments applicable to its characterization.

Quantification in Biological Matrices via HPLC

A validated High-Performance Liquid Chromatography (HPLC) method with fluorescence detection is crucial for pharmacokinetic studies.[13]

Methodology:

-

Sample Preparation:

-

Plasma: Protein precipitation is performed by adding methanol (B129727) to the plasma sample.[13]

-

Bile and Urine: Samples undergo deproteinization and subsequent extraction using chloroform.[13]

-

An internal standard (e.g., enrofloxacin) is added before processing.

-

-

Chromatographic Conditions:

-

Quantification:

References

- 1. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medkoo.com [medkoo.com]

- 6. Experimental Determination of the pKa Values of Clinically Relevant Aminoglycoside Antibiotics: Toward Establishing pKa—Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. researchgate.net [researchgate.net]

- 9. Zabofloxacin | 623574-00-5 [amp.chemicalbook.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Zabofloxacin | 219680-11-2 | UIA68011 | Biosynth [biosynth.com]

- 12. Fluorescence detection of Zabofloxacin, a novel fluoroquinolone antibiotic, in plasma, bile, and urine by HPLC: the first oral and intravenous applications in a pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scielo.br [scielo.br]

The Journey of Zabofloxacin: A Novel Fluoroquinolone from Discovery to Clinical Development

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Zabofloxacin (DW-224a) is a novel fluoroquinolone antibiotic characterized by its potent and broad-spectrum activity against a range of bacterial pathogens, notably including multi-drug resistant Gram-positive organisms. Developed by Dong Wha Pharmaceuticals, Zabofloxacin has emerged as a significant advancement in the fluoroquinolone class, offering a valuable therapeutic option for challenging respiratory tract infections. This technical guide provides an in-depth overview of the discovery, preclinical, and clinical development of Zabofloxacin, with a focus on its mechanism of action, antimicrobial spectrum, pharmacokinetic profile, and clinical efficacy. Detailed experimental methodologies and comprehensive data are presented to serve as a resource for researchers, scientists, and drug development professionals.

Introduction

The rise of antibiotic resistance poses a significant threat to global public health, necessitating the development of novel antimicrobial agents with improved efficacy against resistant pathogens. Fluoroquinolones are a critical class of synthetic broad-spectrum antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication. Zabofloxacin was developed to address the growing challenge of resistance to existing fluoroquinolones and other antibiotic classes. It has demonstrated excellent in vitro and in vivo activity against key respiratory pathogens, including penicillin-resistant and quinolone-resistant Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This document details the scientific journey of Zabofloxacin from its initial discovery to its evaluation in clinical trials.

Discovery and Synthesis

Zabofloxacin, with the chemical name 1-Cyclopropyl-6-fluoro-7-[(8E)-8-(methoxyimino)-2,6-diazaspiro[3.4]octan-6-yl]-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid, was discovered by Dong Wha Pharmaceuticals in South Korea.[4][5] It is also known by the development code DW-224a.[5][6] While the specific, detailed synthesis protocol from the manufacturer is proprietary, the general synthesis of novel fluoroquinolones with a 1,8-naphthyridine (B1210474) core can be inferred from the scientific literature. The synthesis typically involves the construction of the core naphthyridine ring system followed by the addition of the C-7 side chain, which is crucial for the compound's antimicrobial activity and pharmacokinetic properties.

Mechanism of Action

Like other fluoroquinolones, Zabofloxacin exerts its bactericidal effect by inhibiting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[7] These enzymes are vital for bacterial DNA replication, transcription, repair, and recombination. Zabofloxacin stabilizes the covalent complex between these enzymes and the bacterial DNA, leading to double-strand breaks in the DNA and ultimately cell death. A key feature of Zabofloxacin is its potent dual-targeting activity against both enzymes, which is believed to contribute to its enhanced activity against resistant strains and a lower propensity for the development of resistance.

Preclinical Development

In Vitro Antimicrobial Activity

Zabofloxacin has demonstrated potent in vitro activity against a wide range of clinically important pathogens, particularly those associated with respiratory tract infections. Its activity is notable against both susceptible and resistant strains of Streptococcus pneumoniae and Staphylococcus aureus.

Table 1: In Vitro Activity of Zabofloxacin and Comparator Agents Against Streptococcus pneumoniae

| Organism (No. of Isolates) | Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Quinolone-Susceptible S. pneumoniae (353) | Zabofloxacin | - | 0.016 | 0.03 | [3][8] |

| Gemifloxacin | - | - | 0.03 | [9] | |

| Moxifloxacin | - | - | 0.25 | [9] | |

| Levofloxacin | - | - | - | [3] | |

| Ciprofloxacin | - | - | 2 | [9] | |

| Penicillin-Susceptible S. pneumoniae | Zabofloxacin | - | - | 0.03 | [9] |

| Penicillin-Resistant S. pneumoniae | Zabofloxacin | - | - | 0.03 | [9] |

| Quinolone-Resistant S. pneumoniae (29) | Zabofloxacin | 0.06 - 1 | - | 1.0 | [3][9] |

| Gemifloxacin | 0.06 - 2 | - | 1.0 | [9] | |

| Moxifloxacin | 4 - 8 | - | 8.0 | [9] | |

| Ciprofloxacin | 4 - 64 | - | 64.0 | [9] |

Table 2: In Vitro Activity of Zabofloxacin and Comparator Agents Against Other Pathogens

| Organism | Antibiotic | MIC Range (mg/L) | MIC50 (mg/L) | MIC90 (mg/L) | Reference |

| Enterococcus faecalis | Zabofloxacin | 0.008 - ≥4 | - | 2 | [10] |

| Enterococcus faecium | Zabofloxacin | 2 - 32 | - | 16 | [10] |

| Methicillin-Resistant S. aureus (MRSA) | Zabofloxacin | ≤0.004 - 4 | - | 0.5 | [10] |

| Neisseria gonorrhoeae (multiresistant) | Zabofloxacin | - | 0.016 | - | [6] |

In Vivo Efficacy in Animal Models

The in vivo efficacy of Zabofloxacin has been evaluated in various animal models of infection, demonstrating potent protective effects.

Table 3: In Vivo Efficacy of Zabofloxacin in Murine Infection Models

| Infection Model | Pathogen | Animal Model | Efficacy Endpoint | Zabofloxacin ED50 (mg/kg) | Comparator ED50 (mg/kg) | Reference |

| Systemic Infection | Penicillin-Resistant S. pneumoniae 1065 | ICR Mice | Survival | 0.42 | Ciprofloxacin: 31.45 | [9] |

| Moxifloxacin: 18.00 | [9] | |||||

| Gemifloxacin: 2.09 | [9] | |||||

| Respiratory Tract Infection | Penicillin-Resistant S. pneumoniae 1065 | ICR Mice | Reduction in lung bacterial count | Significantly better than moxifloxacin | - | [9] |

Clinical Development

Pharmacokinetics in Humans

Phase I clinical trials have been conducted to evaluate the pharmacokinetic profile of Zabofloxacin in healthy volunteers.

Table 4: Pharmacokinetic Parameters of Zabofloxacin in Healthy Male Volunteers (Single Oral Dose)

| Formulation | Dose (mg) | Cmax (mg/L) | Tmax (h) | t1/2 (h) | Reference |

| Zabofloxacin hydrochloride | 366.7 | 1.9 ± 0.5 | 0.5 - 4 | 8 ± 1 | [10] |

| Zabofloxacin aspartate | 366.5 | 2.0 ± 0.3 | 0.8 - 3 | 8 ± 1 | [10] |

Clinical Efficacy and Safety

Zabofloxacin has been evaluated in Phase III clinical trials for the treatment of acute bacterial exacerbation of chronic obstructive pulmonary disease (ABE-COPD).

Table 5: Clinical Outcomes of a Phase III Trial of Zabofloxacin vs. Moxifloxacin for ABE-COPD

| Outcome | Zabofloxacin (367 mg once daily for 5 days) | Moxifloxacin (400 mg once daily for 7 days) | p-value | Reference |

| Clinical Cure Rate (Per-Protocol) | 88.2% | 89.1% | 0.89 | [4] |

| Adverse Drug Reactions | Reported as well-tolerated | - | - | [10] |

Experimental Protocols

In Vitro Susceptibility Testing: Broth Microdilution

The minimum inhibitory concentrations (MICs) of Zabofloxacin and comparator agents are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

In Vivo Efficacy: Murine Systemic Infection Model

This model evaluates the protective effect of the antibiotic against a lethal systemic infection in mice.

In Vivo Efficacy: Murine Respiratory Tract Infection Model

This model assesses the ability of the antibiotic to clear a bacterial infection from the lungs.

Conclusion

Zabofloxacin represents a significant addition to the fluoroquinolone class of antibiotics. Its potent dual-targeting mechanism of action translates to excellent in vitro and in vivo activity against a broad spectrum of pathogens, including those resistant to other antibiotics. Clinical trials have demonstrated its efficacy and safety in the treatment of ABE-COPD. With its favorable pharmacokinetic profile and demonstrated clinical utility, Zabofloxacin is a valuable therapeutic agent for the management of respiratory tract infections and holds promise for addressing the ongoing challenge of antimicrobial resistance. Further research and clinical evaluation will continue to define its role in the evolving landscape of infectious disease therapy.

References

- 1. Antibacterial Activity of Zabofloxacin, a Novel Fluoroquinolone, against Gram-Positive Bacteria -YAKHAK HOEJI [koreascience.kr]

- 2. Antibacterial Activity of Zabofloxacin, a Novel Fluoroquinolone, against Gram-Positive Bacteria [yakhak.org]

- 3. Antipneumococcal activity of DW-224a, a new quinolone, compared to those of eight other agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DONG WHA PHARMACEUTICAL CO., LTD [dong-wha.co.kr]

- 5. Zabofloxacin - Wikipedia [en.wikipedia.org]

- 6. Zabofloxacin (DW-224a) activity against Neisseria gonorrhoeae including quinolone-resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Antipneumococcal Activity of DW-224a, a New Quinolone, Compared to Those of Eight Other Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

The Inhibitory Effect of Zabofloxacin Hydrochloride on Bacterial Topoisomerase IV: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zabofloxacin (B1245413), a novel fluoronaphthyridone, is a potent broad-spectrum antibiotic that exhibits significant activity against a variety of bacterial pathogens, including strains resistant to other fluoroquinolones.[1] Its mechanism of action involves the inhibition of essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication, repair, and recombination.[2] This technical guide provides an in-depth analysis of the interaction between Zabofloxacin hydrochloride and bacterial topoisomerase IV, including its mechanism of action, available quantitative data on its antibacterial potency, and detailed experimental protocols for assessing its inhibitory effects.

Introduction to Bacterial Topoisomerase IV and Fluoroquinolones

Bacterial topoisomerase IV is a type II topoisomerase composed of two ParC and two ParE subunits (encoded by the parC and parE genes, respectively).[3] Its primary function is the decatenation of daughter chromosomes following DNA replication, a crucial step for proper cell division.[3]

Fluoroquinolones, including Zabofloxacin, exert their bactericidal effects by targeting both DNA gyrase and topoisomerase IV.[2][3] These drugs bind to the enzyme-DNA complex, stabilizing a transient state where the DNA is cleaved.[3] This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks, which ultimately triggers cell death.[3] The relative activity of a fluoroquinolone against DNA gyrase versus topoisomerase IV can vary depending on the bacterial species.[3] In many Gram-positive bacteria, such as Streptococcus pneumoniae, topoisomerase IV is the primary target for many fluoroquinolones.[4]

Zabofloxacin: A Dual-Targeting Fluoroquinolone

Zabofloxacin is recognized as a potent inhibitor of both bacterial DNA gyrase and topoisomerase IV.[1][2] This dual-targeting mechanism is advantageous as mutations in both enzymes are required to confer high-level resistance, potentially slowing the development of resistant strains.[1]

Mechanism of Action on Topoisomerase IV

Zabofloxacin interacts with the topoisomerase IV-DNA complex, forming a ternary complex. This action traps the enzyme in its cleavage-competent state, preventing the religation of the DNA backbone. The accumulation of these stalled cleavage complexes on the bacterial chromosome disrupts DNA replication and repair processes, leading to bactericidal activity.

Quantitative Data: Antibacterial Potency of Zabofloxacin

The following table summarizes the comparative in vitro activity of Zabofloxacin and other fluoroquinolones against clinical isolates of Streptococcus pneumoniae.

| Antibiotic | MIC90 (μg/mL) against Penicillin-Susceptible S. pneumoniae | MIC90 (μg/mL) against Penicillin-Resistant S. pneumoniae | MIC90 (μg/mL) against Quinolone-Resistant S. pneumoniae |

| Zabofloxacin | 0.03 | 0.03 | 1 |

| Ciprofloxacin | 2 | 2 | >32 |

| Sparfloxacin | 0.5 | 0.5 | 8 |

| Moxifloxacin | 0.25 | 0.25 | 4 |

Data sourced from a study on the antimicrobial activity of Zabofloxacin against clinically isolated Streptococcus pneumoniae.[5][6]

These data highlight the potent activity of Zabofloxacin against both susceptible and resistant strains of S. pneumoniae, a key respiratory pathogen in which topoisomerase IV is a primary fluoroquinolone target.

Experimental Protocols for Assessing Topoisomerase IV Inhibition

The inhibitory effect of compounds like this compound on bacterial topoisomerase IV is typically evaluated using in vitro enzyme assays. The two most common assays are the DNA decatenation assay and the DNA cleavage assay.

DNA Decatenation Assay

This assay measures the ability of topoisomerase IV to separate catenated (interlinked) DNA circles, typically kinetoplast DNA (kDNA), into individual minicircles. The inhibition of this activity is a measure of the compound's effect on the enzyme's catalytic function.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT, 1 mM ATP, 50 μg/mL BSA), kDNA substrate (e.g., 200 ng), and purified bacterial topoisomerase IV enzyme.

-

Compound Addition: Add varying concentrations of this compound (or other test compounds) to the reaction mixtures. Include a no-drug control and a no-enzyme control.

-

Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a protein denaturant (e.g., SDS).

-

Electrophoresis: Analyze the reaction products by agarose (B213101) gel electrophoresis. Decatenated minicircles will migrate faster than the catenated kDNA network.

-

Data Analysis: Quantify the amount of decatenated DNA in each lane using densitometry. The IC50 value is the concentration of the compound that inhibits 50% of the decatenation activity.

DNA Cleavage Assay

This assay measures the ability of a compound to stabilize the covalent complex between topoisomerase IV and DNA, resulting in the accumulation of cleaved DNA.

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, a supercoiled plasmid DNA substrate (e.g., pBR322), and purified bacterial topoisomerase IV.

-

Compound Addition: Add varying concentrations of this compound to the reaction mixtures.

-

Incubation: Incubate the reactions at 37°C to allow for the formation of the cleavage complex.

-

Linearization: Add a strong denaturant (e.g., SDS) to trap the covalent enzyme-DNA complex, followed by a protease (e.g., proteinase K) to digest the enzyme. This results in single- or double-strand breaks in the plasmid DNA.

-

Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, linear) by agarose gel electrophoresis.

-

Data Analysis: Quantify the amount of linear DNA, which represents the cleaved product. The concentration of the compound that produces 50% of the maximum cleavage is determined.

Conclusion

This compound is a potent fluoroquinolone antibiotic that effectively targets bacterial topoisomerase IV. Its dual-targeting mechanism of action against both topoisomerase IV and DNA gyrase contributes to its high antibacterial efficacy, particularly against clinically important pathogens such as Streptococcus pneumoniae. While specific enzymatic inhibition data for Zabofloxacin is limited in publicly available literature, its low MIC values against both susceptible and resistant bacterial strains underscore its potential as a valuable therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of novel topoisomerase inhibitors.

References

- 1. zabofloxacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fluoroquinolones inhibit preferentially Streptococcus pneumoniae DNA topoisomerase IV than DNA gyrase native proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fluoronaphthyridone Core of Zabofloxacin: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Potent Antibacterial Scaffold

This technical guide provides a comprehensive overview of the fluoronaphthyridone core of Zabofloxacin (B1245413) (DW-224a), a novel fluoroquinolone antibiotic. Designed for researchers, scientists, and drug development professionals, this document delves into the synthesis, mechanism of action, structure-activity relationships, and key experimental data related to this potent antibacterial agent.

Chemical Structure and Synthesis

Zabofloxacin is a fluoronaphthyridone antibiotic with the chemical name {1-cyclopropyl-6-fluoro-7-[8-(methoxyimino)-2,6-diazaspiro[1][2]oct-6-yl]-4oxo-1,4-dihydro[3][4]naphthyridine-3-carboxylic acid hydrochloride}[5]. The core of its structure is the fluorinated naphthyridone ring system, which is crucial for its antibacterial activity. Two forms of zabofloxacin are available: zabofloxacin hydrochloride (DW-224a) and zabofloxacin aspartate (DW-224aa)[5].

While detailed proprietary synthesis methods are not fully disclosed in the public domain, a plausible synthetic route can be inferred from related literature. The synthesis of the fluoronaphthyridone core typically involves a multi-step process. A potential synthetic pathway for Zabofloxacin (DW-224a) involves the hydroxymethylation of a pyrrolidinone precursor, followed by reaction with O-methylhydroxylamine to form an oxime. This intermediate is then coupled with the fluoronaphthyridone core to yield the final Zabofloxacin molecule[2].

Mechanism of Action: Dual Targeting of Bacterial Topoisomerases

Zabofloxacin exerts its bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV[5][6][7]. These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination[6]. By forming a stable complex with the enzyme and DNA, Zabofloxacin traps the enzyme in the cleavage stage, leading to double-strand breaks in the bacterial chromosome and ultimately, cell death[6]. This dual-targeting mechanism contributes to its broad spectrum of activity and potentially a lower propensity for the development of resistance compared to earlier fluoroquinolones[6].

Structure-Activity Relationships (SAR)

The potent antibacterial activity of Zabofloxacin is attributed to specific structural features of its fluoronaphthyridone core and its substituents. Structure-activity relationship (SAR) studies of fluoroquinolones have established several key principles that apply to Zabofloxacin:

-

N-1 Substituent: The cyclopropyl (B3062369) group at the N-1 position is a common feature in potent fluoroquinolones and is known to enhance overall antibacterial potency[8].

-

C-6 Fluoro Group: The fluorine atom at the C-6 position is crucial for potent antibacterial activity and broadens the spectrum of activity[9][10].

-

C-7 Substituent: The bulky diazaspiro[1][2]octan-6-yl moiety at the C-7 position significantly influences potency, spectrum, and pharmacokinetics. In many fluoroquinolones, alkylated pyrrolidine (B122466) or piperazine (B1678402) rings at this position increase serum half-life and potency against Gram-positive bacteria[8]. The specific substituent in Zabofloxacin contributes to its excellent activity against Gram-positive pathogens[7].

Experimental Data

In Vitro Activity

Zabofloxacin demonstrates potent in vitro activity against a broad range of bacterial pathogens, particularly Gram-positive organisms.

Table 1: In Vitro Activity of Zabofloxacin against Streptococcus pneumoniae

| Organism (Resistance Profile) | No. of Isolates | Zabofloxacin MIC90 (mg/L) | Ciprofloxacin MIC90 (mg/L) | Moxifloxacin MIC90 (mg/L) | Gemifloxacin MIC90 (mg/L) |

| Penicillin-Sensitive S. pneumoniae | - | 0.03[11] | - | - | - |

| Penicillin-Resistant S. pneumoniae | - | 0.03[11] | - | - | - |

| Quinolone-Resistant S. pneumoniae | - | 1[11] | >32 | 8 | 1 |

In Vivo Efficacy

In vivo studies in murine infection models have confirmed the potent antibacterial activity of Zabofloxacin.

Table 2: In Vivo Efficacy of Zabofloxacin in a Murine Systemic Infection Model against Penicillin-Resistant S. pneumoniae

| Antimicrobial Agent | MIC (mg/L) | ED50 (mg/kg) |

| Zabofloxacin | 0.015 | 0.42 |

| Ciprofloxacin | 4 | 31.45 |

| Moxifloxacin | 0.25 | 18.00 |

| Gemifloxacin | 0.03 | 2.09 |

ED50: Median effective dose required to protect 50% of the mice.

Pharmacokinetics

A clinical trial was conducted to compare the pharmacokinetic profiles of this compound (DW224a) and zabofloxacin aspartate (DW224aa) in healthy male volunteers.

Table 3: Pharmacokinetic Parameters of Zabofloxacin Formulations (Single 366.5 mg/366.7 mg Oral Dose) [3]

| Parameter | This compound (DW224a) (Mean ± SD) | Zabofloxacin Aspartate (DW224aa) (Mean ± SD) |

| Cmax (ng/mL) | 1889.7 ± 493.4 | 2005.0 ± 341.3 |

| AUClast (ng·h/mL) | 11,110 ± 2005.0 | 11,719 ± 2507.5 |

| AUCinf (ng·h/mL) | 11,287 ± 2012.6 | 11,913 ± 2544.8 |

Cmax: Maximum plasma concentration; AUClast: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity.

Clinical Efficacy

A phase II clinical trial evaluated the efficacy and safety of Zabofloxacin in patients with community-acquired pneumonia.

Table 4: Clinical Cure Rates in a Phase II Trial of Zabofloxacin for Community-Acquired Pneumonia [12]

| Treatment Group | Dosing Regimen | Number of Evaluable Patients | Clinical Cure Rate (%) |

| A | Zabofloxacin 300 mg once daily for 5 days | - | 88.24 |

| B | Zabofloxacin 400 mg once daily for 3 days | - | 100 |

| C | Zabofloxacin 400 mg once daily for 5 days | - | 100 |

| D | Moxifloxacin 400 mg once daily for 7 days | - | 100 |

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination by Agar (B569324) Dilution

This protocol outlines the agar dilution method for determining the MIC of Zabofloxacin against Streptococcus pneumoniae.

Detailed Steps:

-

Media Preparation: Prepare Mueller-Hinton agar supplemented with 5% defibrinated sheep blood. Autoclave and cool to 45-50°C in a water bath[13].

-

Antibiotic Plate Preparation: Prepare serial two-fold dilutions of Zabofloxacin in molten agar to achieve the desired final concentrations. Pour the agar into sterile petri dishes and allow to solidify[13].

-

Inoculum Preparation: From an overnight culture of S. pneumoniae on a blood agar plate, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard[14]. This corresponds to approximately 1-2 x 108 CFU/mL.

-

Inoculation: Using a multipoint inoculator, deliver approximately 1-2 µL of the standardized bacterial suspension onto the surface of the agar plates, resulting in a final inoculum of approximately 104 CFU per spot[14].

-

Incubation: Incubate the inoculated plates at 35°C in a 5% CO2 atmosphere for 20-24 hours[14].

-

MIC Determination: The MIC is the lowest concentration of Zabofloxacin that completely inhibits visible growth of the bacteria on the agar surface[13].

In Vivo Murine Systemic Infection Model

This protocol describes a murine model of systemic infection to evaluate the in vivo efficacy of Zabofloxacin.

Detailed Steps:

-

Animal Model: Use specific pathogen-free mice (e.g., ICR mice), typically 4-5 weeks old[1].

-

Inoculum Preparation: Grow the desired bacterial strain (e.g., penicillin-resistant S. pneumoniae) in an appropriate broth medium to the mid-logarithmic phase. Wash and resuspend the bacteria in sterile saline to the desired concentration (e.g., 1 x 107 CFU/mL)[1].

-

Infection: Challenge the mice with an intraperitoneal injection of the bacterial suspension (e.g., 0.5 mL)[1].

-

Treatment: At a specified time post-infection (e.g., 1 hour), administer Zabofloxacin orally at various dose levels to different groups of mice. A control group should receive the vehicle only[1].

-

Observation: Monitor the mice for a defined period (e.g., 7 days) and record the number of surviving animals in each group.

-

ED50 Calculation: The median effective dose (ED50), which is the dose that protects 50% of the infected mice from death, is calculated using a statistical method such as the probit analysis.

Conclusion

The fluoronaphthyridone core of Zabofloxacin represents a significant scaffold in the development of new antibacterial agents. Its dual-targeting mechanism of action, potent in vitro and in vivo efficacy, and favorable pharmacokinetic and clinical profiles make it a valuable therapeutic option, particularly for infections caused by Gram-positive pathogens. This technical guide provides a foundational understanding for researchers and drug development professionals working with this important class of antibiotics. Further research into the synthesis and optimization of this core structure may lead to the discovery of even more potent and effective antibacterial agents in the future.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Comparison of pharmacokinetics between new quinolone antibiotics: the this compound capsule and the zabofloxacin aspartate tablet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

- 5. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. zabofloxacin | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. | BioWorld [bioworld.com]

- 13. Evaluation of CLSI Agar Dilution Method and Trek Sensititre Broth Microdilution Panel for Determining Antimicrobial Susceptibility of Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of Penicillin MICs for Streptococcus pneumoniae by Using a Two- or Three-Disk Diffusion Procedure - PMC [pmc.ncbi.nlm.nih.gov]

Zabofloxacin Hydrochloride: A Technical Guide to its Efficacy Against Respiratory Pathogens

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zabofloxacin (B1245413) hydrochloride, a novel fluoroquinolone antibiotic, has demonstrated significant promise in the treatment of respiratory tract infections, particularly those caused by multidrug-resistant bacteria.[1] Marketed for acute bacterial exacerbation of chronic obstructive pulmonary disease, its potent bactericidal effects extend to major respiratory pathogens including Streptococcus pneumoniae, Staphylococcus aureus, Haemophilus influenzae, and Moraxella catarrhalis.[2] This technical guide provides an in-depth analysis of zabofloxacin's activity, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used to ascertain these findings.

Mechanism of Action

Zabofloxacin exerts its antibacterial effects by dual-targeting and inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[3] These enzymes are critical for bacterial DNA replication, transcription, repair, and recombination.[1][3]

-

DNA Gyrase Inhibition: Zabofloxacin binds to the DNA gyrase-DNA complex, preventing the re-ligation of DNA strands. This action introduces double-strand breaks in the bacterial DNA, a fatal event for the cell.[3]

-

Topoisomerase IV Inhibition: By inhibiting topoisomerase IV, zabofloxacin interferes with the separation of interlinked daughter DNA molecules following replication, thereby halting cell division.[3]

This dual-target mechanism confers a broad spectrum of activity against both Gram-positive and Gram-negative bacteria and is particularly effective against community-acquired respiratory tract pathogens.[1][2]

In Vitro Activity

Zabofloxacin demonstrates potent in vitro activity against key respiratory pathogens. Its efficacy, measured by Minimum Inhibitory Concentration (MIC), is notably high against various strains of Streptococcus pneumoniae, including those resistant to penicillin and other quinolones.

Data Presentation: MIC Values

The following tables summarize the MIC values (in mg/L) of zabofloxacin and comparator fluoroquinolones against clinical isolates of common respiratory pathogens.

Table 1: Activity against Streptococcus pneumoniae

| Organism (Resistance Profile) | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Penicillin-Sensitive S. pneumoniae (PSSP) | Zabofloxacin | - | 0.03 |

| Gemifloxacin | - | 0.03 | |

| Moxifloxacin | - | 0.25 | |

| Sparfloxacin | - | 0.5 | |

| Ciprofloxacin | - | 2 | |

| Penicillin-Resistant S. pneumoniae (PRSP) | Zabofloxacin | - | 0.03 |

| Gemifloxacin | - | 0.03 | |

| Moxifloxacin | - | 0.25 | |

| Sparfloxacin | - | 0.5 | |

| Ciprofloxacin | - | 2 | |

| Quinolone-Resistant S. pneumoniae (QRSP) | Zabofloxacin | - | 1 |

| Gemifloxacin | - | 1 | |

| Moxifloxacin | - | >1 | |

| Sparfloxacin | - | >1 | |

| Ciprofloxacin | - | >8 |

Data sourced from Molecules (2016).[4][5][6][7]

Table 2: Activity against Haemophilus influenzae and Moraxella catarrhalis

| Organism | Antibiotic | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) |

| Haemophilus influenzae | Ciprofloxacin | ≤0.06 | ≤0.06 |

| Levofloxacin | ≤0.06 | ≤0.06 | |

| Gatifloxacin | ≤0.06 | ≤0.06 | |

| Trovafloxacin | ≤0.06 | ≤0.06 | |

| Moraxella catarrhalis | Ciprofloxacin | ≤0.03 | ≤0.03 |

| Levofloxacin | ≤0.05 | ≤0.05 | |

| Gatifloxacin | ≤0.03 | ≤0.03 | |

| Trovafloxacin | ≤0.03 | ≤0.03 |

Note: Specific MIC data for zabofloxacin against H. influenzae and M. catarrhalis was not detailed in the provided search results, but it is reported to be very active against these pathogens.[7] The table shows data for other fluoroquinolones for context. Data sourced from Journal of Clinical Microbiology (2000).[8]

Experimental Protocols: In Vitro Assays

Minimum Inhibitory Concentration (MIC) Determination

The MIC values were determined using the broth microdilution method, a standard procedure for assessing antibiotic susceptibility.[9]

Protocol:

-

Bacterial Isolate Preparation: Clinical isolates of respiratory pathogens are cultured overnight.

-

Inoculum Standardization: The bacterial suspension is diluted to achieve a turbidity equivalent to a 0.5 McFarland standard.

-

Serial Dilution: The antimicrobial agents are serially diluted in multi-well microtiter plates containing appropriate broth media (e.g., Mueller-Hinton broth for S. pneumoniae).[9]

-

Inoculation: The standardized bacterial inoculum is added to each well.

-

Incubation: The plates are incubated at 35°C for 20-24 hours in ambient air.[9]

-

MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[9]

Time-Kill Assay

Time-kill assays are performed to assess the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[10]

Protocol:

-

Culture Preparation: Bacteria are grown to an exponential phase in a suitable broth (e.g., cation-adjusted Mueller-Hinton broth).[11]

-

Inoculation: The culture is diluted to approximately 5 x 10⁵ CFU/ml in broth containing the antimicrobial agent at specific concentrations (e.g., 2x MIC, 4x MIC).[4][11]

-

Incubation and Sampling: The mixture is incubated at 37°C. Aliquots are removed at predetermined time intervals (e.g., 0, 6, 12, 18, 24 hours).[10]

-

Viable Cell Count: Serial dilutions of the aliquots are plated on agar (B569324) to determine the number of viable bacteria (colony-forming units, CFU/ml).[10]

-

Data Analysis: The log₁₀ CFU/ml is plotted against time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log₁₀ reduction in CFU/ml from the initial inoculum.[11]

Zabofloxacin has shown rapid bactericidal activity against both quinolone-susceptible and quinolone-resistant S. pneumoniae at 2 and 4 times its MIC, completely inhibiting regrowth.[4]

In Vivo Activity

Zabofloxacin's efficacy has been confirmed in animal models of systemic and respiratory tract infections, where it demonstrated potent protective effects.

Data Presentation: In Vivo Efficacy

In a systemic infection model in mice using a penicillin-resistant S. pneumoniae (PRSP) strain, zabofloxacin was the most potent quinolone tested.

Table 3: In Vivo Efficacy against Systemic Infection with PRSP 1065 in Mice

| Antibiotic | MIC (mg/L) | ED₅₀ (mg/kg) |

| Zabofloxacin | 0.015 | 0.42 |

| Gemifloxacin | 0.03 | 2.09 |

| Moxifloxacin | 0.25 | 18.00 |

| Ciprofloxacin | 4 | 31.45 |

ED₅₀: Median effective dose. Data sourced from Molecules (2016).[4][7]

In a respiratory tract infection model, zabofloxacin significantly reduced the bacterial counts in the lungs of mice infected with PRSP compared to moxifloxacin.[4][6]

Experimental Protocols: In Vivo Model

Mouse Respiratory Tract Infection Model

This model is crucial for evaluating the therapeutic efficacy of antibiotics in a setting that mimics a clinical infection.[12][13]

Protocol:

-

Pathogen Preparation: A penicillin-resistant S. pneumoniae strain is cultured on appropriate agar (e.g., tryptic soy agar with 5% sheep blood) and then suspended in saline.[6][7]

-

Infection: Mice (e.g., male ICR mice) are infected via the intranasal route with a specific dose of the bacterial suspension (e.g., 10⁷ CFU/mouse).[6]

-

Treatment: One day post-inoculation, animals are treated orally with zabofloxacin or a comparator drug once daily for a set duration (e.g., 3 consecutive days).[6]

-

Efficacy Evaluation: On the day following the final treatment, the mice are euthanized.

-

Bacterial Load Determination: The lungs are aseptically removed, weighed, and homogenized to determine the viable bacterial counts (CFU).[6]

-

Analysis: The reduction in bacterial load in the lungs of treated mice is compared to that of a control group.

Conclusion

Zabofloxacin hydrochloride exhibits potent and rapid bactericidal activity against a wide range of clinically important respiratory pathogens. Both in vitro and in vivo studies confirm its superior efficacy, particularly against drug-resistant Streptococcus pneumoniae.[4][5] Its dual-targeting mechanism of action and robust performance in preclinical models underscore its value as a significant therapeutic agent for community-acquired respiratory tract infections.[1][3]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. Delafloxacin, Finafloxacin, and Zabofloxacin: Novel Fluoroquinolones in the Antibiotic Pipeline [mdpi.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Zabofloxacin against Clinically Isolated Streptococcus pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Haemophilus influenzae and Moraxella catarrhalis from Patients with Community-Acquired Respiratory Tract Infections: Antimicrobial Susceptibility Patterns from the SENTRY Antimicrobial Surveillance Program (United States and Canada, 1997) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Survey of Susceptibilities of Streptococcus pneumoniae, Haemophilus influenzae, and Moraxella catarrhalis Isolates to 26 Antimicrobial Agents: a Prospective U.S. Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Protection Afforded by Fluoroquinolones in Animal Models of Respiratory Infections with Bacillus anthracis, Yersinia pestis, and Francisella tularensis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protection Afforded by Fluoroquinolones in Animal Models of Respiratory Infections with Bacillus anthracis, Yersinia pestis, and Francisella tularensis - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Zabofloxacin Hydrochloride In Vitro Susceptibility Testing